molecular formula C17H18N2O B2697934 5-(5-Isopropylbenzo[d]oxazol-2-yl)-2-methylaniline CAS No. 429653-20-3

5-(5-Isopropylbenzo[d]oxazol-2-yl)-2-methylaniline

Cat. No.: B2697934
CAS No.: 429653-20-3
M. Wt: 266.344
InChI Key: PPHPCJULUZQELN-UHFFFAOYSA-N
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Description

5-(5-Isopropylbenzo[d]oxazol-2-yl)-2-methylaniline is a chemical compound with the molecular formula C16H16N2O It is known for its unique structure, which includes an isopropyl group attached to a benzooxazole ring, and a methyl group attached to a phenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Isopropylbenzo[d]oxazol-2-yl)-2-methylaniline typically involves the reaction of 5-isopropyl-2-aminobenzooxazole with 2-methylphenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(5-Isopropylbenzo[d]oxazol-2-yl)-2-methylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents, such as bromine or chlorine, are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

5-(5-Isopropylbenzo[d]oxazol-2-yl)-2-methylaniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(5-Isopropylbenzo[d]oxazol-2-yl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine
  • 5-(5-Isopropyl-benzooxazol-2-yl)-2-methoxy-phenylamine
  • 4-(5-Isopropyl-benzooxazol-2-yl)-phenylamine

Uniqueness

5-(5-Isopropylbenzo[d]oxazol-2-yl)-2-methylaniline is unique due to its specific structural features, such as the presence of both an isopropyl group and a methyl group attached to the benzooxazole and phenylamine moieties, respectively. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-methyl-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-10(2)12-6-7-16-15(9-12)19-17(20-16)13-5-4-11(3)14(18)8-13/h4-10H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHPCJULUZQELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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